(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride
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Overview
Description
(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of pyrrolidine derivatives, which have been extensively studied for their potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in disease progression. This compound has been shown to inhibit the activity of certain enzymes and proteins that play a key role in cancer cell proliferation and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. This compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also shown promising results in preclinical studies, making it a potential candidate for further research. However, the limitations of this compound include its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride. One potential direction is to explore its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. Further studies are needed to understand the exact mechanism of action of this compound and its effects on different signaling pathways. Additionally, the development of more efficient synthesis methods and purification techniques can improve the yield and purity of this compound, making it more accessible for research purposes.
Synthesis Methods
The synthesis of (S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride involves the reaction of (S)-3-(2-Fluoro-6-nitrophenyl)pyrrolidine with hydrochloric acid. This reaction results in the formation of this compound as a white crystalline powder. The purity and yield of the final product can be improved by using appropriate purification techniques.
Scientific Research Applications
(S)-1-(2-Fluoro-6-nitrophenyl)pyrrolidin-3-amine hydrochloride has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has shown promising results in preclinical studies, and further research is needed to explore its therapeutic potential.
properties
IUPAC Name |
(3S)-1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2.ClH/c11-8-2-1-3-9(14(15)16)10(8)13-5-4-7(12)6-13;/h1-3,7H,4-6,12H2;1H/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLJIYCVXKCXMB-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=C(C=CC=C2F)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=C(C=CC=C2F)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.